An In-depth Technical Guide to the Physicochemical Properties of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a fluorinated aromatic alcohol of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic and lipophilic characteristics. These properties can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and expert-derived insights to support its application in research and development.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of a compound lies in its molecular structure. 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol possesses a benzene ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, relative to the ethanol substituent at the 1-position.
| Identifier | Value |
| IUPAC Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol |
| CAS Number | Not broadly available; specific supplier codes exist |
| Molecular Formula | C₉H₈F₄O |
| Molecular Weight | 208.15 g/mol |
| SMILES | OCCC1=CC(C(F)(F)F)=C(F)C=C1 |
| InChI Key | WNWSWMPFXNNAQT-UHFFFAOYSA-N |
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental and developmental settings. The following sections detail the key parameters for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol.
Physical State and Thermal Properties
Commercial suppliers list 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol as a solid at ambient temperature. This is consistent with the increased intermolecular forces expected from the polar C-F bonds and the potential for hydrogen bonding via the hydroxyl group.
| Property | Value | Source/Method |
| Physical Form | Solid | Supplier Data |
| Melting Point | Not experimentally reported. Estimated to be in the range of 40-60 °C. | Expert Estimation based on related structures |
| Boiling Point | 204.8 ± 35.0 °C (Predicted)[1] | Computational Prediction |
| Thermal Stability | Stable below 150°C; decomposition may occur at higher temperatures[1] | Supplier Data |
Expert Insight: The lack of a reported experimental melting point is common for specialized chemical building blocks. The estimation is based on the melting points of structurally similar fluorinated and trifluoromethylated phenyl ethanols. The predicted boiling point suggests that vacuum distillation is a viable method for purification.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications, from reaction chemistry to biological assays.
| Solvent | Solubility | Rationale |
| Water | Slightly soluble | The polar hydroxyl group allows for some aqueous solubility, but the hydrophobic fluorinated phenyl ring limits it. |
| Polar Organic Solvents (e.g., Ethanol, Acetone) | Miscible/Soluble[1] | The compound's hydroxyl group and the overall polarity allow for good miscibility with other polar organic solvents. |
| Non-Polar Organic Solvents (e.g., Hexane) | Sparingly soluble to insoluble | The significant polarity of the molecule limits its solubility in non-polar environments. |
Experimental Protocol: Qualitative Solubility Assessment
A rapid and effective method to qualitatively assess solubility in the laboratory is as follows:
Caption: A simple workflow for the qualitative determination of solubility.
Acidity and Lipophilicity (pKa and logP)
The acidity (pKa) and lipophilicity (logP) are crucial parameters in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Predicted Value | Method |
| pKa (hydroxyl proton) | ~14-15 | Expert Estimation |
| logP | ~2.5 - 3.0 | Expert Estimation |
Causality Behind the Estimations:
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pKa: The electron-withdrawing effects of the fluorine and trifluoromethyl groups on the phenyl ring will increase the acidity of the hydroxyl proton compared to unsubstituted phenylethanol (pKa ~15.5). However, this effect is transmitted through several sigma bonds, so the increase in acidity is expected to be modest.
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logP: The presence of the fluorine and, particularly, the trifluoromethyl group significantly increases the lipophilicity of the molecule compared to phenylethanol (logP ~1.36). The estimated range reflects the strong contribution of these fluorinated substituents to the overall octanol-water partition coefficient.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| -CH₂- (adjacent to phenyl) | ~2.9 | Triplet |
| -CH₂- (adjacent to -OH) | ~3.9 | Triplet |
| -OH | Variable (typically 1.5 - 4.0) | Singlet (broad) |
Expert Insight: The exact chemical shifts and coupling patterns of the aromatic protons will be complex due to the presence of both fluorine and trifluoromethyl substituents. ¹⁹F NMR spectroscopy would be a valuable complementary technique for complete structural elucidation.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic-C | 120 - 140 (with C-F and C-CF₃ coupling) |
| -CF₃ | ~125 (quartet due to C-F coupling) |
| -CH₂- (adjacent to phenyl) | ~39 |
| -CH₂- (adjacent to -OH) | ~60 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-F stretch | 1100 - 1400 | Strong |
| C-O stretch | 1000 - 1200 | Strong |
Diagram of Spectroscopic Analysis Workflow
Caption: A representative synthetic scheme for the preparation of the target molecule.
Expert Insight on Synthesis: The choice of reducing agent in the final step is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the primary alcohol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but could be used for the reduction of an aldehyde or ketone precursor. Reaction conditions such as temperature and solvent must be carefully controlled to minimize side reactions and maximize yield.
Reactivity Profile
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Hydroxyl Group: The primary alcohol moiety can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
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Aromatic Ring: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution may be possible under forcing conditions, particularly at the positions activated by the electron-withdrawing groups.
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Trifluoromethyl Group: The -CF₃ group is generally very stable and resistant to hydrolysis.[1]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol.
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Hazard Classification: While a specific comprehensive safety data sheet is not universally available, related compounds are often classified as acute toxicants (oral) and skin/eye irritants.[2]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a valuable and versatile building block with a unique combination of physicochemical properties. Its solid state, moderate polarity, and the electronic influence of its fluorinated substituents make it a compound with significant potential in the development of new chemical entities. This guide has provided a detailed overview of its key characteristics, offering a blend of available data and expert scientific interpretation to aid researchers in its effective application. Further experimental validation of the predicted properties is encouraged to build upon the foundational knowledge presented herein.
